PF-1163A: A Technical Guide to its Discovery, Origin, and Antifungal Activity
PF-1163A: A Technical Guide to its Discovery, Origin, and Antifungal Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antifungal agent PF-1163A, a natural product derived from Penicillium sp. The document details its discovery, the producing organism, and its mechanism of action. It also includes a compilation of its biological activity, presented in a clear tabular format, and outlines the experimental protocols for its production, isolation, and bioactivity assessment.
Discovery and Origin
PF-1163A, along with its structural analog PF-1163B, was first identified as a novel antifungal antibiotic isolated from the fermentation broth of a Penicillium species.[1] The producing fungal strain was cultivated on solid rice media, and the active compounds were subsequently extracted and purified.[1][2] Structurally, PF-1163A is a 13-membered macrocyclic depsipeptide. This unique structure consists of a modified N-methyl tyrosine linked to a hydroxy fatty acid.[3][4] The key difference between PF-1163A and PF-1163B lies in an additional hydroxyl group present on the side chain of PF-1163A.[4]
Mechanism of Action: Inhibition of Ergosterol Biosynthesis
The primary antifungal activity of PF-1163A stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of fungal cell membranes.[1][5] Specifically, PF-1163A targets and inhibits the enzyme C-4 sterol methyl oxidase (ERG25p).[3][6][7] This enzyme is critical for the demethylation of sterol precursors. Inhibition of ERG25p leads to the accumulation of 4,4-dimethylzymosterol and a subsequent depletion of ergosterol in the fungal cell membrane, ultimately disrupting membrane integrity and inhibiting fungal growth.[7][8] This targeted mechanism contributes to its selective antifungal activity with low cytotoxicity against mammalian cells.[1][2]
Quantitative Biological Activity
The antifungal potency of PF-1163A has been quantified against various fungal species, with a notable efficacy against Candida albicans. The following table summarizes the key quantitative data available for PF-1163A.
| Parameter | Organism/System | Value | Reference(s) |
| IC50 | Ergosterol Synthesis Inhibition (Saccharomyces cerevisiae) | 12 ng/mL | [5][6] |
| MIC | Candida albicans | 8 µg/mL | [5][6] |
| Synergistic MIC with Fluconazole | Azole-resistant Candida albicans | 1 µg/mL (PF-1163A) and 0.0078 µg/mL (Fluconazole) | [6] |
Experimental Protocols
This section provides an overview of the methodologies employed in the production, isolation, and biological evaluation of PF-1163A.
Production of PF-1163A by Fermentation
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Cultivation: The Penicillium sp. is cultured on the solid rice medium. Specific details regarding incubation time, temperature, and other fermentation parameters are not extensively detailed in the primary literature but would typically involve sterile conditions and a controlled environment to promote fungal growth and secondary metabolite production.
Isolation and Purification of PF-1163A
The isolation and purification of PF-1163A from the fermentation culture follows a multi-step process designed to separate the active compound from the culture medium and other metabolites.
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Extraction: The solid culture is extracted with ethyl acetate to solubilize the organic compounds, including PF-1163A.[1][2]
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Chromatography: The crude extract is then subjected to a series of chromatographic separations.
Antifungal Susceptibility Testing
The minimum inhibitory concentration (MIC) of PF-1163A against fungal pathogens is determined using standard broth microdilution methods as recommended by the Clinical and Laboratory Standards Institute (CLSI).
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Inoculum Preparation: Fungal cultures are grown and standardized to a specific cell density.
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Assay Plates: A serial dilution of PF-1163A is prepared in 96-well microtiter plates containing a suitable fungal growth medium.
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Inoculation and Incubation: The standardized fungal inoculum is added to each well, and the plates are incubated under appropriate conditions for fungal growth.
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MIC Determination: The MIC is defined as the lowest concentration of the compound that visibly inhibits fungal growth.
Ergosterol Biosynthesis Inhibition Assay
The inhibitory effect of PF-1163A on ergosterol biosynthesis can be assessed by analyzing the sterol composition of fungal cells treated with the compound.
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Fungal Culture: A fungal strain, such as Saccharomyces cerevisiae, is cultured in the presence of varying concentrations of PF-1163A.
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Sterol Extraction: After incubation, the fungal cells are harvested, and the non-saponifiable lipids (containing sterols) are extracted.
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Analysis: The extracted sterols are analyzed by techniques such as gas chromatography-mass spectrometry (GC-MS) to identify and quantify the different sterol intermediates.
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Endpoint: Inhibition of ergosterol biosynthesis is determined by the observed accumulation of precursor sterols (e.g., 4,4-dimethylzymosterol) and a corresponding decrease in the ergosterol peak.[7][8]
Visualizations
The following diagrams illustrate the mechanism of action of PF-1163A and the general workflow for its production and isolation.
Caption: Inhibition of the Ergosterol Biosynthesis Pathway by PF-1163A.
Caption: General Workflow for the Production and Isolation of PF-1163A.
References
- 1. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioaustralis.com [bioaustralis.com]
- 4. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Involvement of a Noncanonical Polyketide Synthase–Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.metu.edu.tr [abis-files.metu.edu.tr]
